3,5-Bis(4-amino-3-hydroxyphenoxy)quinolin-8-yl benzoate
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Overview
Description
3,5-Bis(4-amino-3-hydroxyphenoxy)quinolin-8-yl benzoate is a complex organic compound that features a quinoline core substituted with amino and hydroxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-amino-3-hydroxyphenoxy)quinolin-8-yl benzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-amino-3-hydroxyphenol with quinoline derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(4-amino-3-hydroxyphenoxy)quinolin-8-yl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine-substituted quinoline compounds .
Scientific Research Applications
3,5-Bis(4-amino-3-hydroxyphenoxy)quinolin-8-yl benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Bis(4-amino-3-hydroxyphenoxy)quinolin-8-yl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Quinolin-8-yl 3,4-dichlorobenzoate
- Quinolin-8-yl 3-methyl-4-nitro-benzoate
- Quinolinyl-pyrazoles
Uniqueness
3,5-Bis(4-amino-3-hydroxyphenoxy)quinolin-8-yl benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced binding affinity to certain targets or improved stability under physiological conditions .
Properties
Molecular Formula |
C28H21N3O6 |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
[3,5-bis(4-amino-3-hydroxyphenoxy)quinolin-8-yl] benzoate |
InChI |
InChI=1S/C28H21N3O6/c29-21-8-6-17(13-23(21)32)35-19-12-20-25(36-18-7-9-22(30)24(33)14-18)10-11-26(27(20)31-15-19)37-28(34)16-4-2-1-3-5-16/h1-15,32-33H,29-30H2 |
InChI Key |
NOLQPIFMLVJYDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C3C(=C(C=C2)OC4=CC(=C(C=C4)N)O)C=C(C=N3)OC5=CC(=C(C=C5)N)O |
Origin of Product |
United States |
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